molecular formula C18H21N3O3S B2584577 N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941887-89-4

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2584577
CAS No.: 941887-89-4
M. Wt: 359.44
InChI Key: OIZZFOKYKXQPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic pyrimidine derivative offered for research purposes. Pyrimidine-based compounds are a cornerstone of medicinal chemistry due to their wide range of biological activities. Fused-ring pyrimidine structures, such as the cyclopenta[d]pyrimidine core of this molecule, are of significant interest in early-stage drug discovery for their potential as enzyme inhibitors. Research on structurally related compounds has demonstrated potent inhibitory effects on targets like EGFR tyrosine kinase, a key protein in cell proliferation pathways, suggesting potential applications in oncology research . The molecular structure of this compound, which includes a thioacetamide linker and a benzyl group, may be engineered to interact with specific enzymatic active sites. Its "For Research Use Only" status means it is intended solely for laboratory investigation and is not for use in humans, as either a drug or diagnostic. Researchers are exploring this and similar compounds to elucidate structure-activity relationships, mechanism of action, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

Properties

IUPAC Name

N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-10-9-21-15-8-4-7-14(15)17(20-18(21)24)25-12-16(23)19-11-13-5-2-1-3-6-13/h1-3,5-6,22H,4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZZFOKYKXQPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound is compared to three analogues (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Functional Groups
N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (Target) Cyclopenta[d]pyrimidinone 1-(2-hydroxyethyl), 4-(thioacetamide-N-benzyl) Thioether, hydroxyethyl, benzyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound A, ) Pyrimidinone 4-methyl, 2-(thioacetamide-N-benzyl) Thioether, benzyl
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound B, ) Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-oxy-phenylacetamide Thiophene ring, acetamide
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (Compound C, ) Cyclopenta[4,5]thieno[2,3-d]pyrimidine 3-(4-chlorophenyl), 2-(thioacetamido ethyl ester) Thioether, chloroaryl, ester

Key Observations :

  • The target compound is distinguished by its hydroxyethyl group and cyclopenta[d]pyrimidinone core, lacking thiophene fusion seen in Compounds B and C.
  • Compound A shares the thioacetamide-benzyl motif but lacks the cyclopenta ring and hydroxyethyl group, reducing hydrogen-bonding capacity.
  • Compounds B and C feature thieno-pyrimidine fused systems, which may enhance π-stacking interactions but reduce solubility compared to the target compound’s oxygen-rich core.

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data

Compound Melting Point (°C) Key NMR Signals (δ, ppm) LC-MS Data ([M+H]⁺)
Target Not reported Anticipated: δ 3.5–4.0 (OCH2CH2OH), δ 4.1 (SCH2) Not reported
Compound A 196 δ 12.50 (NH), δ 4.11 (SCH2), δ 2.18 (CH3) Not reported
Compound B 197–198 δ 9.78 (NH), δ 2.03 (CH3), δ 8.33 (pyrimidine H) 326.0
Compound C Not reported Not reported Not reported

Analysis :

  • The hydroxyethyl group in the target compound may lower its melting point compared to Compound A (196°C) due to increased molecular flexibility.
  • The absence of aromatic protons in the target’s cyclopenta ring (vs. thieno-pyrimidine in Compound B) simplifies its NMR spectrum.

Hydrogen Bonding and Crystallography

  • Compound A lacks such groups, relying on weaker van der Waals interactions, which may explain its lower solubility in polar solvents.
  • Compound B ’s acetamide NH and pyrimidine N atoms participate in intermolecular hydrogen bonds, as inferred from graph set analysis .

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